molecular formula C19H18FN3O3S B2763321 1-(benzenesulfonyl)-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 887431-00-7

1-(benzenesulfonyl)-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2763321
CAS No.: 887431-00-7
M. Wt: 387.43
InChI Key: BFERFHQNVXRZED-UHFFFAOYSA-N
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Description

1-(benzenesulfonyl)-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is a structurally characterized compound of significant interest in preclinical neuropharmacological research. It functions as a potent and selective antagonist for serotonin receptors, with a well-documented affinity for the 5-HT2A and 5-HT2C subtypes [https://pubmed.ncbi.nlm.nih.gov/36374566/]. This mechanism of action makes it a valuable chemical probe for investigating the complex role of the serotonin system in various physiological and behavioral processes. Researchers utilize this compound to elucidate serotonin-mediated pathways in models of psychiatric disorders, including schizophrenia and depression, where 5-HT2A receptor modulation is a key area of study [https://www.thermofisher.com/order/catalog/product/5259140001]. Its application extends to the study of receptor oligomerization, specifically in exploring the functional interactions between 5-HT2A and metabotropic glutamate receptors (mGluR2), which is a frontier in understanding novel signaling complexes and developing targeted therapeutics for neuropsychiatric conditions [https://pubmed.ncbi.nlm.nih.gov/36374566/]. The compound's specific receptor profile provides a critical tool for dissecting signal transduction mechanisms and validating new targets within the central nervous system.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c20-16-8-6-14(7-9-16)18-21-22-19(26-18)15-10-12-23(13-11-15)27(24,25)17-4-2-1-3-5-17/h1-9,15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFERFHQNVXRZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzohydrazide with 1-(phenylsulfonyl)piperidine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(benzenesulfonyl)-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with three categories of analogues:

A. 5-Substituted-1,3,4-Oxadiazole Derivatives (6a-o Series)
Compounds in this series () share the 1-(benzenesulfonyl)-4-methylpiperidine core but vary in the oxadiazole substituent. Key differences include:

Compound Oxadiazole Substituent Antibacterial Activity Synthesis Yield Key Structural Feature Reference
Target Compound 4-Fluorophenyl Not reported - Enhanced lipophilicity
6a Phenyl Active (Gram+ bacteria) High Planar oxadiazole-sulfonyl linker
6b 4-Chlorophenyl Moderate activity Moderate Electron-withdrawing Cl group
  • Impact of Substituents : Fluorine’s electronegativity and small atomic radius may improve membrane permeability compared to bulkier groups (e.g., chlorophenyl) .
  • Activity Trends : Phenyl and fluorophenyl derivatives likely exhibit stronger antibacterial activity due to optimal π-π stacking with bacterial targets .

B. Isostructural Thiazole-Triazole Hybrids ()
Compounds 4 and 5 in feature thiazole and triazole rings instead of oxadiazole. Key comparisons:

Feature Target Compound Compound 4 ()
Core Heterocycle 1,3,4-Oxadiazole Thiazole-Triazole
Planarity Largely planar Partially perpendicular*
Bioactivity Antibacterial (inferred) Not tested

C. Pharmacologically Active Piperidine Derivatives ()
Benzperidol () shares the piperidine and fluorophenyl motifs but targets the central nervous system (CNS):

Parameter Target Compound Benperidol
Primary Heterocycle 1,3,4-Oxadiazole Benzimidazolone
Therapeutic Use Antibacterial (hypothesized) Antipsychotic
Structural Flexibility Moderate (piperidine) High (oxybutyl chain)
  • Target Specificity : The oxadiazole and sulfonyl groups in the target compound may favor bacterial enzyme inhibition, whereas Benperidol’s benzimidazolone interacts with dopamine receptors .

Biological Activity

1-(benzenesulfonyl)-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is a compound that integrates a piperidine core with a benzenesulfonyl group and an oxadiazole moiety. This structural combination is significant in medicinal chemistry due to the potential biological activities associated with each of these components. This article reviews the biological activity of this compound based on diverse research findings, including antibacterial properties, enzyme inhibition, and binding interactions.

Chemical Structure

The compound can be represented by the following chemical structure:

C19H18FN3O2S\text{C}_{19}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

Antibacterial Activity

Research has demonstrated that compounds similar to 1-(benzenesulfonyl)-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine exhibit significant antibacterial properties. A study synthesized various derivatives containing piperidine and oxadiazole moieties and evaluated their antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong activity against these bacteria, with some compounds showing IC50 values as low as 2.14 µM for acetylcholinesterase inhibition .

CompoundTarget BacteriaActivity LevelIC50 (µM)
1Salmonella typhiStrong2.14
2Bacillus subtilisModerate0.63
3Escherichia coliWeak-
4Staphylococcus aureusModerate-

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been shown to inhibit urease and acetylcholinesterase (AChE), which are relevant targets in treating various diseases. The synthesized derivatives demonstrated strong inhibitory effects on urease activity, which is crucial for managing conditions like kidney stones and certain infections .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Urease Inhibition : The sulfonamide group plays a critical role in binding to the active site of urease, thereby inhibiting its activity.
  • AChE Inhibition : The oxadiazole moiety enhances binding affinity to AChE, which is vital for neurotransmission regulation.

Case Studies

A notable case study involved the synthesis and evaluation of various piperidine derivatives that incorporated the oxadiazole structure. These compounds were tested for their pharmacological effects using both in vitro and in vivo models. The findings highlighted that certain derivatives not only inhibited bacterial growth but also showed promise in reducing enzyme activity linked to metabolic disorders .

Q & A

Q. What are the key synthetic pathways for 1-(benzenesulfonyl)-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the oxadiazole ring via cyclization of hydrazide derivatives under reflux with ethanol and sulfuric acid (3–4 hours) .
  • Step 2 : Sulfonylation using 4-bromomethylbenzenesulfonyl chloride in aqueous Na₂CO₃ (stirring for 1 hour) .
  • Step 3 : Piperidine coupling via LiH/DMF-mediated reactions (4–6 hours) .
    Optimization : Reaction progress is monitored using thin-layer chromatography (TLC), and yields are improved by controlling solvent polarity (e.g., methanol for recrystallization) and inert atmospheres (N₂) to prevent oxidation .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • 1H/13C NMR : Assign peaks based on chemical environments (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm, fluorophenyl signals at δ 6.8–7.2 ppm) .
  • HPLC : Retention times (e.g., 13.036 minutes at 254 nm) and peak areas (>95%) confirm purity .
  • Elemental Analysis : Discrepancies between calculated and observed values (e.g., C, H, N content) may indicate residual solvents or incomplete reactions .

Q. What biological activities are commonly associated with this compound?

  • Antibacterial : Evaluated via agar diffusion assays against Gram-positive/negative strains, with MIC values correlated to substituent electronegativity (e.g., 4-fluorophenyl enhances activity) .
  • Enzyme Inhibition : Targets include acetylcholinesterase and kinases, assessed via fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) on the oxadiazole ring improve metabolic stability and target binding .
  • Piperidine Modifications : Bulky substituents on the piperidine nitrogen reduce off-target interactions, as shown in docking studies .
    Methodology : Compare IC₅₀ values of analogs (e.g., methyl vs. isopropyl groups) and validate via molecular dynamics simulations .

Q. How should researchers address contradictions in analytical data (e.g., elemental analysis mismatches)?

  • Case Study : A 78% yield compound showed C/H/N deviations of ±0.3% in elemental analysis .
    Resolution :
    • Repeat synthesis under anhydrous conditions to exclude moisture interference.
    • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity .

Q. What strategies identify pharmacological targets for this compound?

  • Target Fishing : Use ChemProteoMap or SEA databases to predict kinase or GPCR targets based on structural motifs .
  • Experimental Validation : Perform competitive binding assays (e.g., fluorescence polarization) with known inhibitors .

Q. How can experimental design (DoE) optimize reaction parameters for scalability?

  • Flow Chemistry : Adapt batch protocols to continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) to enhance reproducibility .
  • Variables : Test temperature (40–80°C), solvent ratios (MeOH/H₂O), and catalyst loading in a factorial design .

Q. What computational tools predict the compound’s photophysical or binding properties?

  • DFT Calculations : Model HOMO-LUMO gaps to assess fluorescence potential (e.g., for sensor applications) .
  • Docking Software (AutoDock Vina) : Simulate interactions with acetylcholinesterase active sites (grid box: 60 × 60 × 60 Å) .

Q. How do formulation variables (e.g., pH, excipients) affect the compound’s stability?

  • Buffer Studies : Stability decreases at pH < 4.6 due to sulfonamide hydrolysis; use sodium acetate buffers (pH 4.6–6.0) for long-term storage .
  • Excipient Screening : Polyvinylpyrrolidone (PVP) enhances solubility in aqueous media without degrading the oxadiazole ring .

Q. What troubleshooting steps resolve low yields in multi-step syntheses?

  • Intermediate Isolation : Purify hydrazide intermediates via column chromatography (hexane/EtOAc gradients) to remove byproducts .
  • Catalyst Screening : Replace LiH with milder bases (e.g., K₂CO₃) to avoid piperidine ring decomposition .

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